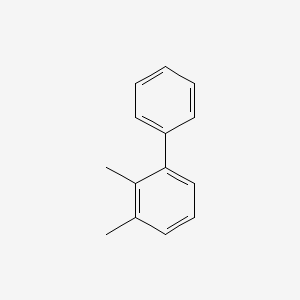

2,3-Dimethyl-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-3-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-7-6-10-14(12(11)2)13-8-4-3-5-9-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAHMRPMYBVHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073457 | |

| Record name | ar,ar'-Dimethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28013-11-8, 3864-18-4 | |

| Record name | Dimethylbiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028013118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003864184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ar,ar'-Dimethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI1UPX9K08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3-Dimethyl-1,1'-biphenyl chemical structure and properties

Chemical Identity, Synthesis, and Pharmacokinetic Properties

Executive Summary & Chemical Identity

2,3-Dimethyl-1,1'-biphenyl (CAS: 3864-18-4) is an unsymmetrical biaryl scaffold characterized by a phenyl ring coupled to a 2,3-dimethylbenzene (o-xylene) moiety.[1][2][3] Unlike its symmetric congeners (e.g., 2,2'-dimethylbiphenyl), the 2,3-substitution pattern introduces a specific steric "twist" that disrupts planarity without fully locking the atropisomeric conformation at room temperature.[1][4]

This compound serves as a critical model system for studying ortho-effect metabolic blocking in drug design and as a lipophilic scaffold in liquid crystal engineering.[4]

Physicochemical Matrix

| Property | Value | Context |

| CAS Number | 3864-18-4 | Unique Identifier |

| Molecular Formula | C₁₄H₁₄ | MW: 182.26 g/mol |

| Physical State | Solid (low melting) / Liquid | Dependent on purity/temp |

| Melting Point | 42°C | Low crystal lattice energy due to asymmetry |

| Boiling Point | 273.3°C (at 760 mmHg) | High thermal stability |

| LogP (Predicted) | ~4.0 - 4.3 | Highly Lipophilic |

| Density | 0.973 g/cm³ | Less dense than water |

| Refractive Index | 1.559 | Optical applications |

Structural Analysis & Stereochemistry

The 2,3-dimethyl substitution pattern dictates the molecule's electronic and steric behavior.[4]

-

Ortho-Methyl Effect (C2): The methyl group at the 2-position creates steric repulsion with the protons of the adjacent phenyl ring (C2'/C6').[4] This forces the two aromatic rings to twist out of coplanarity (dihedral angle approx. 45-60°), reducing

-conjugation compared to unsubstituted biphenyl.[1] -

Meta-Methyl Effect (C3): The 3-methyl group reinforces the lipophilicity and electron-donating character of the ring but has minimal impact on the twist angle.

Electronic Consequence

The twist reduces the resonance energy between rings, making the individual rings behave more like isolated benzene systems during electrophilic aromatic substitution (EAS).[4]

Synthesis Protocol: Palladium-Catalyzed Cross-Coupling

While older methods (Gomberg-Bachmann) exist, they suffer from poor regioselectivity.[1][4] The industry standard for high-purity synthesis is the Suzuki-Miyaura Cross-Coupling .

Reaction Logic

We utilize 2,3-dimethylphenylboronic acid and bromobenzene .[1][4] The boronic acid is preferred on the hindered ring to minimize protodeboronation side reactions.[4]

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.[4]

-

Transmetallation: The boronic acid (activated by base) transfers the 2,3-dimethylphenyl group to Palladium.[4]

-

Reductive Elimination: The C-C bond forms, regenerating Pd(0).[4]

Step-by-Step Protocol

Reagents:

-

2,3-Dimethylphenylboronic acid (1.2 eq)[1]

-

Pd(PPh₃)₄ (3-5 mol%)[1]

-

Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

-

Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.

-

Solvation: Dissolve Bromobenzene and Pd(PPh₃)₄ in Toluene. Stir for 10 min to ensure catalyst solvation.

-

Activation: Add the boronic acid dissolved in Ethanol, followed by the K₂CO₃ solution.

-

Reflux: Heat the biphasic mixture to vigorous reflux (approx. 90°C) for 12-16 hours.

-

Note: Vigorous stirring is critical for phase transfer in the biphasic system.[4]

-

-

Work-up: Cool to RT. Separate organic layer.[3][4][5] Extract aqueous layer with Ethyl Acetate (3x).[4]

-

Purification: Dry over MgSO₄, concentrate in vacuo. Purify via Silica Gel Flash Chromatography (Hexanes:EtOAc 98:2).

Visualization: Suzuki Catalytic Cycle

Figure 1: The catalytic cycle for the synthesis of this compound via Suzuki-Miyaura coupling.

Characterization Profile

Verification of the structure requires distinct spectroscopic signatures differentiating it from isomers (like 2,6-dimethyl or 3,4-dimethyl).[1][4]

Nuclear Magnetic Resonance (NMR)[1][4]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20 - 7.50 (m, 8H): Overlapping aromatic protons from the phenyl ring and the xylyl ring.[4]

-

δ 2.35 (s, 3H): Methyl group at C3 (Meta).[4]

-

δ 2.15 (s, 3H): Methyl group at C2 (Ortho).[4]

-

Differentiation: The C2-Methyl is shielded (shifted upfield) relative to the C3-Methyl due to the ring current anisotropy of the orthogonal phenyl ring.

-

Mass Spectrometry (GC-MS)[1][3]

-

Molecular Ion (M⁺): m/z 182.1

-

Base Peak: m/z 167 (M - CH₃).[1][4] Loss of a methyl group is the dominant fragmentation pathway, forming a stable tropylium-like cation.[1][4]

Metabolic Stability & Reactivity

In drug development, the 2,3-dimethyl motif is often used to modulate metabolic clearance.[1][4]

Benzylic Oxidation (Cytochrome P450)

The methyl groups are the primary sites of metabolism (Phase I).[4]

-

C2-Methyl: Sterically hindered.[4][5] Oxidation here is slower.[4]

-

C3-Methyl: Sterically accessible.[4] This is the primary site for hydroxylation ("Soft Spot").[4]

Metabolic Logic: To increase half-life, medicinal chemists often replace these methyl hydrogens with Fluorine (CF₃) or Deuterium (CD₃) to block this pathway.[1][4]

Visualization: Metabolic Pathway

Figure 2: Predicted Phase I metabolic oxidation pathways mediated by Cytochrome P450 enzymes.[1]

Safety & Handling (GHS)[1][4]

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Use in a fume hood.[4] Avoid dust formation (if solid) or aerosol (if liquid).[4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11931, 3,3'-Dimethylbiphenyl (Isomer Reference).[1][4] Retrieved from [Link][1][4]

-

NIST Mass Spectrometry Data Center. 3,3'-Dimethylbiphenyl Mass Spectrum (Isomer Comparison). Retrieved from [Link][1][4]

-

Organic Syntheses. General Procedures for Methylbiphenyl Synthesis. Org.[4][6] Synth. Coll. Vol. 5, p.412. Retrieved from [Link][1][4]

-

LookChem. this compound CAS 3864-18-4 Data Sheet. Retrieved from [Link][1][4]

Sources

- 1. 2,2'-DIMETHYLBIPHENYL | 605-39-0 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. Dimethylbiphenyl (mixed isomers) | C14H14 | CID 34109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3'-Dimethylbiphenyl | C14H14 | CID 11931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. openmedscience.com [openmedscience.com]

Thermodynamic & Physical Characterization of 2,3-Dimethylbiphenyl (CAS 3864-18-4)

Topic: Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Material Scientists[1][2]

Executive Summary

In the landscape of biphenyl derivatives, 2,3-Dimethylbiphenyl (CAS 3864-18-4) occupies a unique thermodynamic niche.[1][2] Unlike its symmetrical para-substituted counterparts (e.g., 4,4'-dimethylbiphenyl) which are high-melting crystalline solids, the 2,3-isomer exhibits a melting point of approximately 42°C .[1][2] This "threshold" melting point—hovering just above standard ambient temperature but well below typical process temperatures—presents distinct challenges in handling, purification, and storage.[1][2]

This guide provides a rigorous technical analysis of CAS 3864-18-4, moving beyond basic data sheets to explore the causality of its physical states.[1][2] We examine the structural steric hindrance that disrupts crystal packing, provide validated protocols for melting point determination via Differential Scanning Calorimetry (DSC), and outline purification strategies critical for maintaining the compound's solid-state integrity.[1]

Chemical Identity & Structural Analysis

The physicochemical behavior of 2,3-dimethylbiphenyl is dictated by the steric crowding of the methyl groups at the ortho (2) and meta (3) positions relative to the phenyl ring connection.[1]

| Parameter | Technical Specification |

| CAS Number | 3864-18-4 |

| IUPAC Name | 2,3-Dimethyl-1,1'-biphenyl |

| Molecular Formula | C₁₄H₁₄ |

| Molecular Weight | 182.26 g/mol |

| SMILES | CC1=C(C(=CC=C1)C2=CC=CC=C2)C |

| Structural Feature | Asymmetric substitution on Ring A; Ring B is unsubstituted.[1][2][3][4] |

Steric Impact on Phase State

The 2-methyl group introduces significant torsional strain against the adjacent phenyl ring (Ring B).[1] This forces the two aromatic rings out of coplanarity to minimize steric clash between the ortho-methyl and the ortho-hydrogens of Ring B.[1][2]

-

Consequence: The molecule cannot pack as efficiently as planar biphenyls, leading to a significantly lower lattice energy and, consequently, a lower melting point (42°C) compared to 4,4'-dimethylbiphenyl (~121°C).[1]

Physical Properties Matrix

The following data aggregates experimental values and thermodynamic estimates relevant for process design.

| Property | Value | Condition / Note |

| Melting Point (MP) | 42.0 °C | Sharp transition if >99% pure.[1][2] Broadens significantly with impurities.[1] |

| Boiling Point | 273.3 °C | At 760 mmHg.[1][2] High thermal stability.[1] |

| Density | 0.973 g/cm³ | At 25°C (Liquid phase).[1][2] |

| Refractive Index | 1.559 | Useful for purity checks in liquid state.[1][2] |

| Flash Point | 117.4 °C | Closed cup. |

| Solubility | Immiscible in water.[2][5] | Soluble in CHCl₃, EtOAc, Hexanes, MeOH.[1][2] |

| Appearance | Colorless mass/liquid.[2][5] | Solid in cold storage; often supercooled liquid at RT.[1][2] |

The Core Analysis: Melting Point Thermodynamics

The melting point of 42°C is the critical control parameter for this compound.[1] It acts as a sensitive indicator of purity due to the Cryoscopic Effect .[1]

The "Danger Zone" of 42°C

In a typical laboratory environment (20–25°C), 2,3-dimethylbiphenyl should be a solid.[1] However, two factors often cause it to appear as a liquid or a "slush":[1][2][5]

-

Supercooling: The melt can remain liquid well below 42°C if nucleation sites (seed crystals) are absent.[1]

-

Impurity Depression: According to the freezing point depression equation

, even minor impurities (1-2%) can depress the melting point below 30°C, resulting in a permanent liquid state at room temperature.[1]

Diagram: Phase Behavior & Impurity Logic

The following diagram illustrates the relationship between purity, temperature, and physical state.[1][5]

Figure 1: Phase transition logic for 2,3-Dimethylbiphenyl.[1] Note that impurities can shift the standard state at room temperature from solid to liquid.[1]

Experimental Methodologies

To accurately determine the melting point and ensure the integrity of CAS 3864-18-4, the following protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

The Gold Standard for Low-Melting Solids.[1][2]

-

Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan. Ensure the sample is solid (cool to 0°C if necessary before sealing).[1]

-

Equilibration: Hold at 10°C for 5 minutes.

-

Ramp: Heat from 10°C to 80°C at a rate of 5°C/min.

-

Analysis: Identify the onset temperature of the endothermic peak.

-

Acceptance Criteria: Onset should be 41.5°C ± 0.5°C. A broad peak suggests solvent entrapment or isomeric impurities.[1]

-

Protocol B: Capillary Method (Visual)

Suitable for quick purity checks, but prone to error due to "slush" phases.[1][2]

-

Solidification: If liquid, place the vial in a -20°C freezer for 30 minutes to induce crystallization.

-

Loading: Pack the capillary tube while the sample is cold. Keep the tube on ice if the lab is warm.[1]

-

Ramp: Use a silicon oil bath or automated apparatus. Ramp fast to 30°C, then slow to 1°C/min.

-

Observation: Record the point of the first visible meniscus (onset) and clear point (completion).[1]

-

Warning: If the range exceeds 2°C (e.g., 38–43°C), recrystallization is required.[1]

-

Synthesis & Purification Context

2,3-Dimethylbiphenyl is typically synthesized via Suzuki-Miyaura coupling .[1][2] The choice of catalyst and purification method directly impacts the final melting point.[1]

Synthesis Workflow

The reaction couples 2,3-dimethylphenylboronic acid with bromobenzene (or vice versa).[1]

Figure 2: Synthesis and purification pathway.[1][2] Note that the crude product is often an oil; rigorous purification is required to achieve the crystalline solid state.[1][2]

Purification Strategy

To achieve the target MP of 42°C:

-

Distillation: Perform vacuum distillation first to remove heavy Pd residues.[1]

-

Low-Temp Recrystallization: Dissolve the distillate in minimum hot methanol. Cool slowly to room temperature, then refrigerate at 4°C, and finally freeze at -20°C.

-

Filtration: Must be done rapidly on a chilled Buchner funnel to prevent melting during filtration.

Handling & Storage Recommendations

-

Storage: Store at 2–8°C . Keeping the material solid reduces the rate of oxidation and prevents leakage from caps (liquids creep; solids do not).[1]

-

Weighing:

-

Option A (Solid): Chip the cold solid with a spatula.[1] Work quickly.

-

Option B (Liquid): If the ambient temp is >25°C, it is often more accurate to gently warm the bottle to 45°C (fully melt) and weigh by volumetric pipette or mass transfer of the liquid, rather than dealing with a semi-solid sludge.[1]

-

References

-

LookChem Database. (2025).[1] this compound - CAS 3864-18-4 Physical Properties. Retrieved from [1][2]

-

National Institute of Standards and Technology (NIST). (2025).[1] Biphenyl, 2,3-dimethyl- Thermochemical Data.[1][2] NIST Chemistry WebBook, SRD 69.[1][6] Retrieved from [2]

-

ChemicalBook. (2025).[1][7] 2,3-Dimethylbiphenyl MSDS and Properties.[1][7] Retrieved from [2]

-

PubChem. (2025).[1][4][7] Dimethylbiphenyl (mixed isomers) and Derivatives.[1][4][8][9] National Library of Medicine.[1][4] Retrieved from [2][4]

-

Suzuki, A. (1991).[1] Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides.[1] Pure & Appl.[1][9][10] Chem., 63(3), 419-422.[1] (Contextual grounding for synthesis method).

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2,2'-DIMETHYLBIPHENYL | 605-39-0 [chemicalbook.com]

- 3. 3,3'-Dimethylbiphenyl (CAS 612-75-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Dimethylbiphenyl (mixed isomers) | C14H14 | CID 34109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 3864-18-4: 2,3-dimethylbiphenyl | CymitQuimica [cymitquimica.com]

- 6. 3,3'-Dimethylbiphenyl [webbook.nist.gov]

- 7. 3,3'-Dimethylbiphenyl | C14H14 | CID 11931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,3 -Dimethylbiphenyl 99 612-75-9 [sigmaaldrich.com]

- 9. 3,3'-Dimethylbiphenyl(612-75-9) 1H NMR [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

A Tale of Two Isomers: How a Methyl Group's Shift Defines the Physicochemical Landscape of Dimethylbiphenyls

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

In the intricate world of organic chemistry, even the most subtle structural modifications can precipitate profound changes in a molecule's behavior. The isomeric pair of 2,3-dimethylbiphenyl and 2,2'-dimethylbiphenyl serves as a compelling case study, illustrating how the seemingly minor relocation of a single methyl group fundamentally alters stereochemistry, physical properties, and synthetic accessibility. This guide delves into the core chemical distinctions between these two compounds, providing a comprehensive analysis grounded in established principles and experimental data. Our exploration will move from the foundational structural disparities that dictate their unique three-dimensional architectures to the practical implications for their synthesis and potential applications.

At the heart of their differences lies the concept of steric hindrance. In 2,2'-dimethylbiphenyl, the placement of methyl groups on the ortho positions of both phenyl rings creates a significant steric clash, forcing the rings to adopt a non-planar, or twisted, conformation. This restricted rotation about the central C-C bond gives rise to a fascinating phenomenon known as atropisomerism, where the molecule can exist as a pair of non-superimposable, mirror-image stereoisomers. In stark contrast, 2,3-dimethylbiphenyl, with one methyl group ortho and the other meta, experiences considerably less steric strain, allowing for more facile rotation and a conformational landscape devoid of stable atropisomers. This fundamental stereochemical divergence is the wellspring from which most of their other differing properties flow.

Comparative Physicochemical Properties

A quantitative comparison of the physical properties of 2,3-dimethylbiphenyl and 2,2'-dimethylbiphenyl reveals the tangible consequences of their structural differences. The data, summarized in the table below, has been aggregated from various chemical data sources.

| Property | 2,3-Dimethylbiphenyl | 2,2'-Dimethylbiphenyl | Rationale for a Key Difference |

| Molecular Formula | C₁₄H₁₄ | C₁₄H₁₄ | Identical |

| Molecular Weight | 182.26 g/mol [1] | 182.26 g/mol [2][3] | Identical |

| Melting Point | 42 °C[1] | 18 °C | The less symmetric structure of 2,3-dimethylbiphenyl may allow for more efficient crystal packing, leading to a higher melting point. |

| Boiling Point | 273.3 °C at 760 mmHg[1] | 259 °C | The subtle differences in intermolecular forces arising from their distinct shapes likely contribute to this difference. |

| Density | 0.973 g/cm³[1] | 0.989 g/mL at 25 °C | The twisted nature of 2,2'-dimethylbiphenyl may allow for slightly denser packing in the liquid state. |

| Refractive Index | 1.559[1] | n20/D 1.5745 | Reflects differences in how light passes through the respective electronic environments of the molecules. |

| Atropisomerism | No | Yes[4] | The ortho-substituents in 2,2'-dimethylbiphenyl create a significant rotational barrier, leading to separable enantiomers.[4] |

Spectroscopic Signatures: A Window into Molecular Structure

The structural nuances of these isomers are clearly reflected in their spectroscopic data. While a full spectral analysis is beyond the scope of this guide, a comparison of their expected ¹H and ¹³C NMR, as well as IR spectra, highlights key diagnostic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In 2,3-dimethylbiphenyl, the aromatic region would be expected to be more complex due to the lower symmetry. The protons on each ring would experience distinct electronic environments. For 2,2'-dimethylbiphenyl, the symmetry (C₂ axis) would simplify the spectrum to some extent, but the twisted nature of the molecule would still result in a complex pattern. The methyl protons in both isomers would appear as singlets in the upfield region.

-

¹³C NMR: The number of unique carbon signals will directly correspond to the symmetry of the molecules. 2,3-dimethylbiphenyl, being less symmetric, would exhibit 14 distinct signals. In contrast, due to the C₂ symmetry of 2,2'-dimethylbiphenyl, we would expect to see only 7 signals in its proton-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectra of both compounds would be dominated by C-H stretching vibrations from the aromatic rings and methyl groups (typically in the 3100-2850 cm⁻¹ region) and C-C stretching vibrations within the aromatic rings (around 1600-1450 cm⁻¹).[5][6] The "fingerprint" region (below 1500 cm⁻¹) would show unique patterns of absorption for each isomer, allowing for their differentiation. Key vibrations would include C-H out-of-plane bending, which is sensitive to the substitution pattern on the benzene rings.

Synthetic Strategies: Navigating Steric Challenges

The synthesis of dimethylbiphenyls often relies on modern cross-coupling reactions. However, the steric hindrance in 2,2'-dimethylbiphenyl presents a greater synthetic challenge compared to its 2,3-isomer.

Synthesis of 2,3-Dimethylbiphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds and is well-suited for the synthesis of 2,3-dimethylbiphenyl, where steric hindrance is less of a concern.[7][8] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

Caption: Suzuki-Miyaura coupling for 2,3-dimethylbiphenyl synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-m-xylene (1.0 equiv), phenylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by an aqueous solution of a base, such as sodium carbonate (2.0 equiv).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,3-dimethylbiphenyl.

Causality in Experimental Choices: The use of a biphasic solvent system (toluene/water) and an inorganic base is crucial for the catalytic cycle of the Suzuki reaction. The base activates the boronic acid, and the two phases facilitate the transfer of species between the organic and aqueous layers where different steps of the catalytic cycle occur.

Synthesis of 2,2'-Dimethylbiphenyl via Ullmann Coupling

Due to the significant steric hindrance around the reaction centers, the synthesis of 2,2'-dimethylbiphenyl can be more challenging. The classical Ullmann coupling, which involves the copper-mediated coupling of two aryl halides, is a viable, albeit often harsh, method.[9][10]

Caption: Ullmann coupling for 2,2'-dimethylbiphenyl synthesis.

Experimental Protocol: Ullmann Coupling

-

Reactant Preparation: In a dry reaction vessel, combine 2-iodotoluene (1.0 equiv) and activated copper powder (at least 2.0 equiv). The activation of copper can be achieved by washing with a dilute acid, water, ethanol, and ether, then drying under vacuum.

-

Reaction Execution: Heat the mixture to a high temperature (typically > 200 °C), often without a solvent or in a high-boiling solvent like dimethylformamide (DMF) or nitrobenzene. The reaction is typically run for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is treated with a suitable solvent to dissolve the organic components. The copper and copper salts are removed by filtration. The filtrate is then washed, dried, and concentrated. The crude 2,2'-dimethylbiphenyl is purified by distillation or column chromatography.

Causality in Experimental Choices: The high temperatures required for the Ullmann reaction are necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper surface. The use of an excess of activated copper powder provides a large surface area for the reaction to occur.

Atropisomerism in 2,2'-Dimethylbiphenyl: A Consequence of Steric Strain

The defining characteristic of 2,2'-dimethylbiphenyl is its atropisomerism, a form of chirality arising from restricted rotation about a single bond. The steric repulsion between the two ortho-methyl groups creates a significant energy barrier to rotation around the biphenyl linkage. If this barrier is large enough, the two non-superimposable, mirror-image conformations (enantiomers) can be isolated at room temperature.[4]

Caption: Rotational barrier leading to atropisomerism.

This phenomenon is not observed in 2,3-dimethylbiphenyl because the meta-position of one of the methyl groups does not impose a significant steric barrier to rotation.

Reactivity and Applications: Divergent Paths

The structural and electronic differences between the two isomers can influence their reactivity in subsequent chemical transformations. For instance, the twisted nature of 2,2'-dimethylbiphenyl may affect the accessibility of the aromatic rings to reagents in reactions like electrophilic aromatic substitution.

In terms of applications, substituted biphenyls are important structural motifs in medicinal chemistry, materials science, and as ligands in catalysis.[] The chirality of 2,2'-dimethylbiphenyl and its derivatives makes them particularly interesting as potential chiral ligands in asymmetric catalysis or as chiral building blocks in the synthesis of complex molecules. 2,3-dimethylbiphenyl, on the other hand, can serve as a non-chiral building block in the synthesis of various organic materials and fine chemicals.[1]

Conclusion

The comparison of 2,3-dimethylbiphenyl and 2,2'-dimethylbiphenyl offers a powerful illustration of structure-property relationships in organic chemistry. A simple shift in the position of a methyl group transforms a relatively conformationally mobile molecule into one that exhibits the fascinating property of atropisomerism. This fundamental difference has cascading effects on their physical properties, spectroscopic signatures, and the strategies required for their synthesis. For researchers in drug discovery and materials science, a thorough understanding of these isomeric distinctions is paramount for the rational design and synthesis of novel molecules with tailored properties.

References

-

The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Available at: [Link]

-

J&K Scientific LLC. Ullmann Reaction. Available at: [Link]

-

Doc Brown's Chemistry. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

ATP STAR Kota. Ullmann Reaction (biphenyl formation )- IIT JEE & NEET | Vineet Khatri Sir | ATP STAR Kota. YouTube. Published September 25, 2016. Available at: [Link]

-

General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Available at: [Link]

-

PubChem. 2,2'-Dimethylbiphenyl. Available at: [Link]

-

NIST. 2,2'-Dimethylbiphenyl. Available at: [Link]

-

NIST. 3,3'-Dimethylbiphenyl. Available at: [Link]

-

SciSpace. A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di‐ and Tri‐ortho‐Substituted Biaryls. Available at: [Link]

-

Request PDF. Selective Synthesis of 4,4′-Dimethylbiphenyl from 2-Methylfuran. Available at: [Link]

-

TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available at: [Link]

-

DSpace. NOTE Molecular mechanics calculation of the rotational barriers of 2,2',6-trialkylbiphenyls to explain their GC-elution behaviou. Available at: [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. Available at: [Link]

-

ResearchGate. Heat capacity and thermodynamic functions of 2-methylbiphenyl and 3,3′-dimethylbiphenyl in the range of 6 to 372 K. Available at: [Link]

-

PubMed. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Available at: [Link]

-

ResearchGate. (PDF) Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2,3-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Filo. Optical activity in Ortho Ortho di substituted bi phenyl. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

MDPI. On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides. Available at: [Link]

-

MDPI. Special Issue : Research of Organic Chemicals for Biological Applications. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Available at: [Link]

-

Catalog. 2,2'-Dimethylbiphenyl: Experimental and Derived Thermodynamic Properties. Available at: [Link]

-

Westmont College. STRUCTURE OF BIPHENYL IN VACUUM DEPOSITED ADLAYER ON Al2O3. Available at: [Link]

- Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

The Role of the Transient Atropisomerism and Chirality of Flurbiprofen Unveiled by Laser‐Ablation Rotational Spectroscopy. Available at: [Link]

-

YouTube. Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. Published December 18, 2019. Available at: [Link]

-

Doc Brown's Chemistry. 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... Available at: [Link]

-

NIST. 3,3'-Dimethylbiphenyl. Available at: [Link]

-

Wikipedia. Ortho effect. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

LookChem. 2,3-Dimethyl-1,1'-biphenyl. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2,2'-Dimethylbiphenyl | C14H14 | CID 11797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2'-DIMETHYLBIPHENYL | 605-39-0 [chemicalbook.com]

- 4. Optical activity in Ortho Ortho di substituted bi phenyl | Filo [askfilo.com]

- 5. infrared spectrum of 2,3-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 9. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. jk-sci.com [jk-sci.com]

The Critical Nature of Isomeric Purity in Drug Development

An In-Depth Technical Guide to the Isomeric Purity of 2,3-Dimethyl-1,1'-biphenyl

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on establishing and verifying the isomeric purity of this compound. Adherence to stringent purity standards is critical, as the pharmacological and toxicological profiles of isomeric impurities can differ significantly from the active pharmaceutical ingredient (API).

In the synthesis of complex organic molecules such as this compound, the formation of positional isomers is a common challenge. These isomers, while possessing the same molecular formula and weight, can exhibit distinct three-dimensional structures. Such structural variations can lead to altered binding affinities for biological targets, different metabolic pathways, and potentially unforeseen toxicities. Therefore, the rigorous control and accurate quantification of isomeric impurities are mandated by regulatory bodies and are essential for ensuring the safety and efficacy of pharmaceutical products.

Genesis of Isomeric Impurities in the Synthesis of this compound

The primary synthetic routes to biphenyl scaffolds, such as the Suzuki-Miyaura cross-coupling and Ullmann condensation, are highly effective but can also generate a profile of related isomeric impurities.[1]

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[1] In the context of synthesizing this compound, the coupling of an appropriately substituted aryl halide with an arylboronic acid can be accompanied by side reactions. A significant source of isomeric impurities is the homocoupling of the starting arylboronic acid, which can lead to the formation of symmetrically substituted dimethylbiphenyls. For instance, if a 3-methylphenylboronic acid were used, its homocoupling would yield 3,3'-Dimethyl-1,1'-biphenyl.

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of two aryl halides.[2] While effective, the high temperatures often required can lead to a lack of selectivity and the formation of various positional isomers through homocoupling and other side reactions.[2]

Based on these common synthetic pathways, the following are potential and likely isomeric impurities of this compound:

-

2,2'-Dimethyl-1,1'-biphenyl

-

3,3'-Dimethyl-1,1'-biphenyl

-

4,4'-Dimethyl-1,1'-biphenyl

-

2,4'-Dimethyl-1,1'-biphenyl

-

3,4'-Dimethyl-1,1'-biphenyl

-

2,6-Dimethyl-1,1'-biphenyl

Analytical Methodologies for Isomeric Purity Assessment

The separation of positional isomers is a significant analytical challenge due to their similar physicochemical properties. High-resolution capillary gas chromatography (GC) and specialized High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for this purpose.

Gas Chromatography (GC) for High-Resolution Separation

Capillary GC, with its high efficiency, is exceptionally well-suited for separating volatile and semi-volatile isomers. The choice of the stationary phase is paramount for achieving the desired selectivity.

Recommended GC Method:

A high-resolution capillary GC system equipped with a flame ionization detector (FID) is recommended for its robustness and wide linear range.

| Parameter | Recommended Setting | Rationale |

| Column | Medium polarity, e.g., 50% Phenyl Polysilphenylene-siloxane (BPX50) or similar | Phenyl-containing phases enhance selectivity for aromatic compounds through π-π interactions, which are crucial for separating positional isomers.[3] |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing a good balance between resolution and analysis time. |

| Carrier Gas | Helium or Hydrogen | |

| Inlet Temp. | 280 °C | Ensures complete vaporization of the sample. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 5 °C/min, hold 5 min | A temperature gradient is necessary to elute the various isomers with good separation and peak shape. |

| Detector | FID at 300 °C | FID is a universal detector for hydrocarbons and offers high sensitivity. |

Expected Elution Order: The elution order in GC is primarily dependent on the boiling points of the isomers and their interaction with the stationary phase. Generally, isomers with lower boiling points will elute first. Steric hindrance around the biphenyl linkage can also influence retention.

High-Performance Liquid Chromatography (HPLC) for Enhanced Selectivity

Reversed-phase HPLC offers an orthogonal approach to GC. The unique selectivities of phenyl-based stationary phases are particularly advantageous for resolving aromatic isomers.[4]

Recommended HPLC Method:

An HPLC system with a Diode Array Detector (DAD) or UV detector is suitable for this analysis.

| Parameter | Recommended Setting | Rationale |

| Column | Biphenyl or Phenyl-Hexyl phase, e.g., Ascentis Express Biphenyl | These phases provide enhanced π-π and mild steric interactions, which are highly effective for separating aromatic positional isomers that may co-elute on standard C18 columns.[5] |

| Dimensions | 150 mm x 4.6 mm, 2.7 µm particle size | Provides high efficiency and resolution. |

| Mobile Phase | Acetonitrile and Water | A gradient elution is recommended to achieve optimal separation. |

| Gradient | 50% Acetonitrile to 95% Acetonitrile over 20 minutes | A gradient allows for the separation of isomers with varying hydrophobicities. |

| Flow Rate | 1.0 mL/min | |

| Column Temp. | 35 °C | |

| Detection | UV at 254 nm | Biphenyl systems exhibit strong UV absorbance at this wavelength. |

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure it is fit for its intended purpose, as outlined in the ICH Q2(R1) guidelines.[6]

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its isomers. This is demonstrated by achieving baseline resolution between the this compound peak and all potential isomeric impurity peaks.

-

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., from the reporting limit to 120% of the specification for impurities).

-

Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery studies, where known amounts of the isomeric impurities are added to a pure sample of this compound.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Caption: Workflow for Analytical Method Validation.

Isomeric Purity Standards: Preparation and Certification

The availability of high-purity reference standards for this compound and its potential isomeric impurities is a prerequisite for accurate quantitative analysis. While some isomers may be commercially available, in-house synthesis and purification are often necessary.

Step-by-Step Protocol for In-House Standard Preparation:

-

Synthesis: Synthesize the target isomer (e.g., 2,2'-Dimethyl-1,1'-biphenyl via Ullmann homocoupling of 2-iodotoluene) using established literature procedures.[7][8]

-

Purification: Purify the crude product using techniques such as fractional distillation under reduced pressure and/or preparative chromatography.

-

Characterization and Identity Confirmation:

-

NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and identify any residual starting materials or byproducts.[8] The substitution pattern of the dimethylbiphenyls will give rise to unique chemical shifts and coupling patterns.

-

Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound.[9]

-

Purity Assessment by GC/HPLC: Use the validated analytical method to determine the purity of the synthesized standard.

-

-

Certification of Purity:

-

Quantitative NMR (qNMR): This is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound. A certified reference material of an unrelated compound is used as an internal standard.

-

Mass Balance: The purity can also be determined by subtracting the percentages of all identified impurities (isomeric, organic, inorganic, water, and residual solvents) from 100%.

-

Caption: Workflow for Reference Standard Certification.

Conclusion

Establishing the isomeric purity of this compound is a multi-faceted process that requires a deep understanding of its synthetic origins, the development of highly selective analytical methods, and the availability of well-characterized reference standards. By employing high-resolution GC and specialized HPLC techniques, and adhering to rigorous validation protocols as outlined by ICH, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of their materials.

References

-

Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Queen's University Belfast Research Portal. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 2,3'-dimethyl-. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of biphenyl. Retrieved from [Link]

-

Queen's University Belfast Research Portal. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]

-

HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

-

Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

-

Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-, and biphenyl, 3,3'-dimethoxy-. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

-

LCGC North America. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. elementlabsolutions.com [elementlabsolutions.com]

- 4. pure.qub.ac.uk [pure.qub.ac.uk]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. emerypharma.com [emerypharma.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. 1,1'-Biphenyl, 2,3'-dimethyl- [webbook.nist.gov]

Steric Control in 2,3-Disubstituted Biphenyls: A Guide to the Buttressing Effect and Atropisomeric Stability

Executive Summary

This technical guide addresses the structural and synthetic challenges associated with 2,3-disubstituted biphenyls . Unlike simple 2,2'-disubstituted systems, where steric bulk is the primary driver of rotational hindrance, 2,3-systems introduce a secondary "buttressing effect." This effect significantly amplifies the rotational energy barrier (

Part 1: The Mechanistic Core – The Buttressing Effect

The rotation around the C1–C1' bond in biphenyls is restricted by the steric clash of ortho substituents (positions 2, 2', 6, 6'). However, in 2,3-disubstituted systems , the substituent at position 3 plays a critical, often overlooked role.

The Mechanism

In a monosubstituted ortho system (e.g., 2-methylbiphenyl), the ortho substituent can alleviate steric strain during rotation by bending away from the opposing ring (out-of-plane bending).

In a 2,3-disubstituted system , the substituent at position 3 spatially restricts the position 2 substituent. It effectively "props up" or "buttresses" the ortho group, preventing it from bending away to relieve strain.[1] This forces the ortho substituent to maintain a rigid trajectory during rotation, drastically increasing the energy of the transition state.

Visualization: The Buttressing Interaction

The following diagram illustrates the steric cascade where the 3-substituent (Meta_Sub) reinforces the 2-substituent (Ortho_Sub), increasing the effective steric radius against the opposing ring.

Figure 1: Mechanistic flow of the buttressing effect. The C3 substituent restricts the conformational freedom of the C2 substituent, maximizing the steric clash with Ring B.

Part 2: Quantitative Assessment of Rotational Barriers

To design stable atropisomers, one must quantify the impact of the buttressing effect. The table below compares the rotational energy barriers of non-buttressed vs. buttressed systems. Note the non-linear increase in stability when the 3-position is substituted.

Table 1: Impact of Buttressing on Rotational Barriers ( )

| Compound Structure | Substituent Pattern | Buttressing Present? | Half-life ( | Classification (LaPlante) | |

| Biphenyl | Unsubstituted | No | ~6.0 | Picoseconds | Class 1 (Achiral) |

| 2-Methylbiphenyl | 2-Me | No | ~10-12 | Microseconds | Class 1 (Achiral) |

| 2,2'-Dimethylbiphenyl | 2,2'-diMe | No | ~17-19 | Minutes | Class 1/2 Borderline |

| 2,3-Dimethylbiphenyl | 2,3-diMe (vs H) | Yes | ~15-16 | Seconds | Class 1 |

| 2,2',3,3'-Tetramethylbiphenyl | 2,2',3,3'-tetraMe | Yes (Double) | > 28.0 | Years | Class 3 (Stable) |

| 2,2'-Bis(CF3)biphenyl | 2,2'-diCF3 | No | ~19.5 | ~10 Minutes | Class 2 (Unstable) |

| 2,2'-Bis(CF3)-3,3'-diMe-biphenyl | 2,2'-diCF3-3,3'-diMe | Yes | > 30.0 | Stable | Class 3 (Stable) |

Key Insight: Adding a methyl group at the 3-position to a 2-substituted system can raise the rotational barrier by 3–5 kcal/mol. In drug design, this increase is often the difference between a liability (rapid racemization) and a viable drug candidate (stable single enantiomer).

Part 3: Synthetic Strategies

Synthesizing 2,3-disubstituted biphenyls via Suzuki-Miyaura coupling is notoriously difficult due to the very steric hindrance that makes them valuable. Standard protocols (e.g., Pd(PPh3)4/Na2CO3) often fail, resulting in protodeboronation or low yields.

Validated Protocol: High-Hindrance Suzuki Coupling

Objective: Coupling a 2,3-disubstituted aryl halide with an ortho-substituted boronic acid.

Reagents:

-

Catalyst Precursor: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos.

-

Base: K3PO4 (Tribasic potassium phosphate) - Crucial for hindered couplings.

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

Step-by-Step Methodology:

-

Vessel Preparation: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

-

Solvent Degassing: Sparge the solvent mixture (Toluene/Water) with Argon for 30 minutes. Note: Oxygen is the primary cause of catalyst death in hindered couplings.

-

Charge Reagents: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Pd2(dba)3 (2 mol%), SPhos (8 mol%), and finely ground K3PO4 (3.0 equiv) to the vial.

-

Expert Tip: A higher ligand-to-metal ratio (4:1) helps stabilize the active Pd(0) species in sterically congested environments.

-

-

Reaction: Seal the vessel and heat to 100–110°C for 12–24 hours.

-

Monitoring: Use HPLC or GC-MS. TLC is often insufficient for separating atropisomers or identifying protodeboronation byproducts.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

Workflow Visualization: Catalyst Cycle for Hindered Substrates

Figure 2: The catalytic cycle emphasizing the critical steps for hindered substrates. SPhos is chosen specifically to facilitate the difficult Oxidative Addition and Reductive Elimination steps in crowded environments.

Part 4: Applications in Drug Discovery[5][6]

In medicinal chemistry, atropisomerism is classified into three categories based on the LaPlante scale. 2,3-Substitution is the primary engineering tool to move a scaffold from Class 2 (Liability) to Class 3 (Asset).

The LaPlante Classification & Strategy

-

Class 1 (

kcal/mol): Rapid rotation.[2][3][4] Treat as achiral.-

Risk:[5] Binding penalty due to entropy loss upon binding.

-

-

Class 2 (

kcal/mol): Slow rotation (-

Risk:[5]Major Development Liability. The compound will racemize during storage or in vivo, leading to variable efficacy and toxicity.

-

-

Class 3 (

kcal/mol): Locked rotation (-

Strategy: Develop as a single, stable enantiomer (atropisomer).

-

Decision Framework for 2,3-Systems

If your lead molecule is a Class 2 liability (e.g., a 2,2'-disubstituted biaryl), introduce a substituent at the 3-position.

-

Check 3-Position Availability: Is the 3-position metabolically labile? If yes, block with F or Cl (which also provides the buttressing effect).

-

Synthesize 3-Substituted Analog: Use the SPhos protocol described above.

-

Measure Stability: Isolate enantiomers via Chiral HPLC and perform thermal racemization studies (heating at 60°C, 80°C, 100°C) to determine

and

Figure 3: Strategic workflow for converting unstable atropisomeric leads into developable drug candidates using the buttressing effect.

References

-

LaPlante, S. R., et al. (2011). "Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry, 54(20), 7005–7022. Link

-

Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition, 48(35), 6398–6401. Link

-

Barder, T. E., & Buchwald, S. L. (2007). "Improved Catalysts for the Palladium-Catalyzed Synthesis of Sterically Hindered Biaryls." Organic Letters, 6(16), 2649–2652. Link

-

Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384–5427. Link

-

Wolf, C. (2021).[6] Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry.[5] (Focus on Buttressing Effect quantification).

Sources

- 1. quora.com [quora.com]

- 2. baranlab.org [baranlab.org]

- 3. researchgate.net [researchgate.net]

- 4. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Explain the dramatic difference in rotational energy barriers of ... | Study Prep in Pearson+ [pearson.com]

An In-Depth Technical Guide to 2,3-Dimethyl-1,1'-biphenyl: Structure, Synthesis, and Applications

Abstract: This guide provides a comprehensive technical overview of 2,3-Dimethyl-1,1'-biphenyl, a substituted aromatic hydrocarbon with significant relevance in synthetic chemistry and as a structural motif in medicinal chemistry. We will explore its fundamental chemical identifiers, physicochemical properties, prevalent synthetic methodologies, and its role as both a key reagent and a foundational scaffold for developing advanced functional molecules, including therapeutics. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's characteristics and potential.

Core Chemical Identity

This compound, also known as 2,3-dimethylbiphenyl, belongs to the biphenyl class of organic compounds, characterized by two phenyl rings connected by a single C-C bond. The specific substitution pattern of two methyl groups on one of the rings at the 2 and 3 positions introduces steric and electronic effects that influence its conformation and reactivity.

Below is a summary of its primary chemical identifiers, crucial for unambiguous identification in databases, procurement, and regulatory documentation.[1][2]

| Identifier | Value |

| IUPAC Name | 1,2-dimethyl-3-phenylbenzene[2] |

| CAS Number | 3864-18-4[1][2] |

| Molecular Formula | C₁₄H₁₄[1][2] |

| Molecular Weight | 182.26 g/mol [2] |

| Canonical SMILES | CC1=C(C(=CC=C1)C2=CC=CC=C2)C[1][2] |

| InChI | InChI=1S/C14H14/c1-11-7-6-10-14(12(11)2)13-8-4-3-5-9-13/h3-10H,1-2H3[2] |

| InChIKey | HCAHMRPMYBVHGU-UHFFFAOYSA-N[2] |

Physicochemical and Computed Properties

The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions, which is critical for its application in synthesis and formulation.

| Property | Value | Source |

| Melting Point | 42°C | LookChem[1] |

| Boiling Point | 273.3°C at 760 mmHg | LookChem[1] |

| Density | 0.973 g/cm³ | LookChem[1] |

| Flash Point | 117.4°C | LookChem[1] |

| XLogP3 | 4.3 | LookChem[1] |

| Hydrogen Bond Donors | 0 | LookChem[1] |

| Hydrogen Bond Acceptors | 0 | LookChem[1] |

| Rotatable Bond Count | 1 | LookChem[1] |

| Refractive Index | 1.559 | LookChem[1] |

The high XLogP3 value indicates significant lipophilicity, suggesting good solubility in nonpolar organic solvents and poor solubility in water. The single rotatable bond between the two phenyl rings is a defining feature of the biphenyl scaffold, allowing for torsional rotation. However, the presence of the methyl group at the ortho- (2-position) introduces steric hindrance that restricts this rotation, leading to a twisted, non-planar conformation in the ground state. This atropisomerism is a critical feature of many substituted biphenyls, often exploited in chiral ligand design and pharmacology.[3]

Synthesis and Reactivity

The synthesis of unsymmetrical biphenyls like this compound is predominantly achieved through modern cross-coupling reactions. These methods offer high yields and functional group tolerance, making them staples in organic synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds between aryl groups. The synthesis of this compound would typically involve the palladium-catalyzed coupling of a phenylboronic acid with a 1-halo-2,3-dimethylbenzene (e.g., 1-bromo-2,3-dimethylbenzene).

The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency. This compound itself can act as a reagent in the preparation of specialized carbene complexes which, in turn, function as catalysts for Suzuki coupling reactions, highlighting its role within the synthetic chemistry ecosystem.[1]

Caption: Generalized workflow for the Suzuki-Miyaura synthesis of this compound.

Other Synthetic Routes

While Suzuki coupling is prevalent, other methods like the Negishi (organozinc), Stille (organotin), and Ullmann (copper-mediated) reactions are also viable for synthesizing biphenyl derivatives.[4] The choice of method often depends on the availability of starting materials, functional group compatibility, and scalability requirements.

Applications in Drug Development and Research

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry. Its rigid yet conformationally flexible nature allows it to present substituents in a well-defined three-dimensional space, enabling precise interactions with biological targets. Biphenyl derivatives are integral to a wide array of therapeutic agents, including anti-inflammatory, anti-hypertensive, and anti-cancer drugs.[4]

Role as a Core Scaffold in PD-1/PD-L1 Inhibition

A prominent and cutting-edge application of biphenyl derivatives is in the development of small-molecule inhibitors targeting the Programmed Death-1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway.[5] Therapeutic antibodies against this pathway have revolutionized cancer treatment.[6] However, small-molecule inhibitors based on scaffolds like biphenyl offer potential advantages such as oral bioavailability, better tumor penetration, and potentially different side-effect profiles.[5]

These inhibitors function by inducing the dimerization of PD-L1, which sterically hinders its interaction with the PD-1 receptor on T-cells.[5] This blockade prevents the deactivation of T-cells, restoring their ability to recognize and eliminate cancer cells.[7] The dimethyl-biphenyl moiety can serve as the central hydrophobic core from which other functional groups extend to interact with key residues in the PD-L1 binding pocket.

Caption: Conceptual diagram of a biphenyl-based inhibitor blocking the PD-1/PD-L1 interaction.

Representative Experimental Protocol: Suzuki Coupling

To ensure trustworthiness and provide actionable insights, the following is a representative, self-validating protocol for the synthesis of a substituted biphenyl, adapted from standard laboratory procedures for Suzuki-Miyaura cross-coupling.[8]

Objective: To synthesize this compound from 1-bromo-2,3-dimethylbenzene and phenylboronic acid.

Materials:

-

1-bromo-2,3-dimethylbenzene (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1 ratio)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-2,3-dimethylbenzene, phenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water and ethyl acetate to the flask. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude residue via column chromatography on silica gel using a nonpolar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol represents a standard, verifiable workflow, where the success of each step (e.g., complete consumption of starting material, isolation of a pure product) validates the overall process.

References

-

This compound. LookChem.[Link]

-

Dimethylbiphenyl (mixed isomers). PubChem, National Center for Biotechnology Information.[Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry.[Link]

-

Biphenyl. Wikipedia.[Link]

-

Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. PubMed Central, National Institutes of Health.[Link]

-

Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. ResearchGate.[Link]

-

Small Molecule Inhibitors of Programmed Cell Death Ligand 1 (PD-L1). University of Groningen Research Portal.[Link]

-

Supporting Information for "A general palladium-catalysed Suzuki-Miyaura coupling of hindered and unreactive aryl chlorides". The Royal Society of Chemistry.[Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. Dimethylbiphenyl (mixed isomers) | C14H14 | CID 34109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biphenyl - Wikipedia [en.wikipedia.org]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.rug.nl [pure.rug.nl]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of 2,3-Dimethylbiphenyl in Organic Solvents

Introduction

In the landscape of pharmaceutical research and development, a profound understanding of the physicochemical properties of molecular entities is paramount. Among these, solubility stands as a critical determinant of a compound's viability, influencing everything from reaction kinetics in synthesis to bioavailability in drug formulations. This guide provides a comprehensive technical overview of the solubility of 2,3-dimethylbiphenyl, a substituted aromatic hydrocarbon with significant potential in organic synthesis and medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer a deeper understanding of the principles governing the solubility of this compound, methodologies for its empirical determination, and its relevance in the broader context of drug discovery.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another[1][2].

1.1. Molecular Structure and Polarity of 2,3-Dimethylbiphenyl

2,3-Dimethylbiphenyl (C₁₄H₁₄, Molar Mass: 182.26 g/mol ) is a nonpolar aromatic hydrocarbon.[3] Its structure consists of two phenyl rings linked by a single bond, with two methyl groups attached to one of the rings at the 2 and 3 positions. The presence of only carbon-carbon and carbon-hydrogen bonds results in a molecule with a symmetric electron distribution and consequently, a low dipole moment.

Caption: Molecular structure of 2,3-dimethylbiphenyl.

1.2. Intermolecular Forces at Play

The primary intermolecular forces governing the solubility of 2,3-dimethylbiphenyl are London dispersion forces. These are weak, transient attractions arising from temporary fluctuations in electron density. For dissolution to occur, the energy required to overcome the solute-solute (2,3-dimethylbiphenyl crystal lattice) and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Due to its nonpolar nature, 2,3-dimethylbiphenyl is expected to be readily soluble in nonpolar organic solvents where London dispersion forces are the predominant intermolecular interactions. Conversely, it will exhibit poor solubility in highly polar solvents, such as water, where strong hydrogen bonding networks would need to be disrupted with minimal energy gain from new solute-solvent interactions. The octanol-water partition coefficient (LogP) is a quantitative measure of a compound's lipophilicity. The predicted LogP value for 2,3-dimethylbiphenyl is approximately 4.3, indicating a strong preference for nonpolar environments.[3][4]

Solubility Profile of 2,3-Dimethylbiphenyl

Table 1: Predicted Solubility of 2,3-Dimethylbiphenyl in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | Similar nonpolar nature, dominated by London dispersion forces. |

| Toluene | Nonpolar | High | Aromatic solvent with similar nonpolar characteristics. |

| Dichloromethane | Polar Aprotic | Moderate to High | Can engage in dipole-induced dipole interactions. |

| Chloroform | Polar Aprotic | Moderate to High | Similar to dichloromethane. |

| Ethyl Acetate | Polar Aprotic | Moderate | Possesses a polar carbonyl group but also a significant nonpolar component. |

| Acetone | Polar Aprotic | Moderate | The polar carbonyl group may limit solubility compared to nonpolar solvents.[5][6] |

| Ethanol | Polar Protic | Low to Moderate | The presence of a hydroxyl group and hydrogen bonding will hinder the dissolution of the nonpolar solute.[7] |

| Methanol | Polar Protic | Low | More polar than ethanol, leading to even lower solubility for nonpolar compounds.[8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | A strong organic solvent capable of dissolving a wide range of compounds.[9][10][11] |

| Water | Polar Protic | Very Low | Highly polar nature and strong hydrogen bonding network of water make it a poor solvent for nonpolar 2,3-dimethylbiphenyl.[12][13] |

Experimental Determination of Solubility: A Validated Protocol

For precise and reliable solubility data, experimental determination is essential. The gravimetric method is a robust and widely used technique for measuring the solubility of a solid in a liquid.[14][15]

3.1. Principle

A saturated solution of 2,3-dimethylbiphenyl is prepared in the solvent of interest at a controlled temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

3.2. Materials and Equipment

-

2,3-Dimethylbiphenyl (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Glass vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven or vacuum oven

3.3. Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Add an excess amount of 2,3-dimethylbiphenyl to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). d. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

-

Sample Withdrawal and Filtration: a. After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw a precise volume (e.g., 5.00 mL) of the supernatant using a calibrated pipette. c. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: a. Accurately weigh the collection vial containing the filtered saturated solution. b. Evaporate the solvent from the vial. This can be achieved by placing the vial in a fume hood at ambient temperature, in a gently heated oven, or under a stream of inert gas. For volatile solvents, a rotary evaporator can be used. The chosen method should not cause loss of the solute.

-

Drying and Weighing: a. Once the solvent has completely evaporated, place the vial in a vacuum oven at a suitable temperature (below the melting point of 2,3-dimethylbiphenyl, which is 42°C) until a constant weight is achieved.[4] b. Cool the vial in a desiccator to room temperature before each weighing. c. Record the final constant weight of the vial containing the dried solute.

3.4. Calculation of Solubility

The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of filtrate in mL) * 100

Caption: Experimental workflow for gravimetric solubility determination.

Applications in Drug Discovery and Development

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets.

While specific applications of 2,3-dimethylbiphenyl as a final drug product are not widely documented, its role as a key intermediate in the synthesis of more complex molecules is of significant interest.[4] The methyl groups can influence the conformation of the biphenyl system and provide points for further chemical modification.

4.1. Role as a Synthetic Intermediate

2,3-Dimethylbiphenyl can serve as a starting material in multi-step syntheses of drug candidates.[4] Its solubility in a range of organic solvents is advantageous for its use in various reaction conditions. For instance, it can be a precursor in Suzuki coupling reactions to introduce additional aryl groups, a common strategy in the synthesis of bioactive compounds.

4.2. The Biphenyl Scaffold in Medicinal Chemistry

The broader biphenyl scaffold is found in drugs with diverse therapeutic applications, including:

-

Antihypertensives: The angiotensin II receptor blocker Losartan contains a biphenyl core.

-

Anti-inflammatory Agents: Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), features a biphenyl structure.

-

Antifungal Agents: Some antifungal agents incorporate the biphenyl moiety to enhance their efficacy.

The solubility of biphenyl-containing compounds is a critical factor in their development. Poor aqueous solubility can lead to low bioavailability, necessitating formulation strategies to enhance dissolution. Understanding the solubility of building blocks like 2,3-dimethylbiphenyl in organic solvents is crucial for designing efficient synthetic routes and for predicting the properties of the final drug candidates.

Conclusion